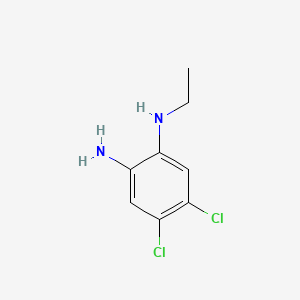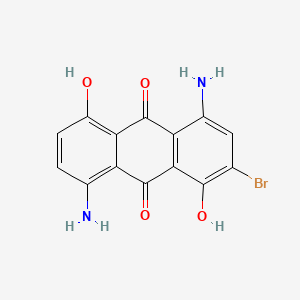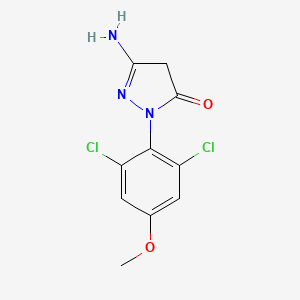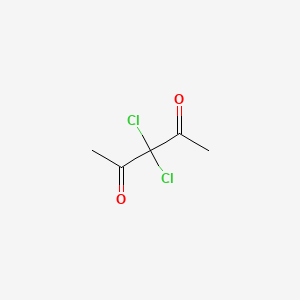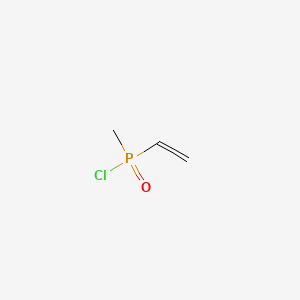dimethylsilane CAS No. 620600-61-5](/img/structure/B1618348.png)
[4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane
Vue d'ensemble
Description
“4-(2-Bromoethyl)phenoxydimethylsilane” is a silane derivative . It has a molecular weight of 315.33 . The IUPAC name for this compound is (4- (2-bromoethyl)-2-methoxyphenoxy) (tert-butyl)dimethylsilane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25BrO2Si/c1-15 (2,3)19 (5,6)18-13-8-7-12 (9-10-16)11-14 (13)17-4/h7-8,11H,9-10H2,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule .Physical And Chemical Properties Analysis
“4-(2-Bromoethyl)phenoxydimethylsilane” is a liquid at room temperature . It has a density of 1.115 g/mL at 25 °C and a boiling point of 70-75 °C at 2.5 mmHg .Applications De Recherche Scientifique
Synthesis and Reactivity : A study by Demircan (2014) described the preparation of related compounds, including [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyl-dimethylsilane, for palladium-catalyzed intra-intermolecular cascade cross couplings. These couplings produce complex molecules like indene analogues, demonstrating the compound's utility in organic synthesis (Demircan, 2014).
Electrochemical Studies : Research by Richards et al. (1977) focused on the electrochemical oxidation of phenols, including 2,6-di-tert-butyl-4-isopropylphenol. This study provides insights into the electrochemical behavior of phenols, which can be relevant for understanding the properties of similar phenoxy compounds (Richards & Evans, 1977).
Fluorescence in Polymer Science : Fischer et al. (2013) reported the synthesis of heterodifunctional polyfluorenes from building blocks including bromo-phenyl(tri-tert-butyl-phosphine)palladium. The resulting nanoparticles exhibit bright fluorescence, indicating potential applications in materials science and nanotechnology (Fischer, Baier, & Mecking, 2013).
Organic Synthesis and Reactivity : Bovy and Rico (1993) described the synthesis of β-amino acids, starting with compounds such as (2E)-1,1-dimethylethyl-3-(5-pyrimidinyl)-2-propenoate, which shares structural similarities with 4-(2-Bromoethyl)phenoxydimethylsilane. This underscores its potential in the synthesis of complex organic molecules (Bovy & Rico, 1993).
Kinetics in Catalysis : Elavarasan et al. (2011) investigated the kinetics of phenol alkylation using tert-butyl alcohol. The study provides insights into reaction mechanisms and catalyst behavior, which can be relevant to reactions involving 4-(2-Bromoethyl)phenoxydimethylsilane (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Polymer Degradation and Stability : Carloni et al. (1993) explored the reactions of phenoxy radicals with nitroxide, providing valuable information on the behavior of phenoxy compounds under oxidative conditions. This research is significant for understanding the stability and degradation pathways of phenoxy-based polymers (Carloni, Greci, Stipa, Rizzoli, Sgarabotto, & Ugozzoli, 1993).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(2-bromoethyl)phenoxy]-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-13-8-6-12(7-9-13)10-11-15/h6-9H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDTWFPECLLJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348401 | |
| Record name | [4-(2-bromoethyl)phenoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Bromoethyl)phenoxy](tert-butyl)dimethylsilane | |
CAS RN |
620600-61-5 | |
| Record name | [4-(2-bromoethyl)phenoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




